molecular formula C15H12Cl2N4O B2678442 (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1239971-64-2

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2678442
CAS No.: 1239971-64-2
M. Wt: 335.19
InChI Key: WLZPFSVKKWQIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a valuable chemical intermediate for researchers developing novel bioactive compounds. Its structure, featuring a 2,4-dichlorophenyl group and a 3,5-dimethylpyrazole core, is frequently explored in medicinal chemistry for its potential biological activities. Compounds with these structural motifs have demonstrated significant promise in antimicrobial research. For instance, recent studies on synthetic molecules incorporating both dichlorophenyl and pyrazole or triazole heterocycles have shown them to be active against a range of bacterial strains, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The presence of the acrylamide linker in this molecule provides a versatile handle for further chemical modification, allowing for the synthesis of more complex derivatives, such as 1,2,3-triazoles, via Click chemistry for structure-activity relationship (SAR) studies . Researchers can utilize this reagent as a key precursor in programs aimed at creating new antimicrobial agents or as a scaffold for probing specific biological mechanisms.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-8-12(9(2)21-20-8)5-10(7-18)15(22)19-14-4-3-11(16)6-13(14)17/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPFSVKKWQIKL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of cyanoacrylamides , characterized by the presence of a cyano group (-C≡N) and an amide group (-C(=O)NH). Its molecular formula is C21H16Cl2N4OC_{21}H_{16}Cl_2N_4O, with a molecular weight of approximately 427.29 g/mol. The structure includes a 2,4-dichlorophenyl moiety and a 3,5-dimethyl-1H-pyrazole ring, contributing to its unique reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting a potential role in treating infections.

2. Anticancer Potential

The compound has been studied for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways such as NF-kB and MAPK. These findings are supported by data showing reduced cell viability in treated cancer cells compared to control groups.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective effects of related compounds in models of neuroinflammation and neurodegeneration. For example, compounds that share structural features with this compound have been shown to inhibit the release of pro-inflammatory cytokines and protect dopaminergic neurons in Parkinson's disease models.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could interact with various receptors, altering cellular responses.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityInhibition of bacterial growth; potential as an antibiotic agent.
Anticancer ActivityInduction of apoptosis in cancer cell lines; modulation of NF-kB signaling.
NeuroprotectionReduction of pro-inflammatory cytokines; protection against neurodegeneration in animal models.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their effects on breast cancer cells. The results indicated that certain modifications enhanced cytotoxicity and induced apoptosis through ROS generation.

Case Study 2: Neuroprotective Effects

A study conducted on mice subjected to MPTP-induced neurotoxicity demonstrated that treatment with related compounds significantly reduced behavioral deficits and protected dopaminergic neurons by inhibiting microglial activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide with key analogues from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Functional Groups Reference
This compound (Target) C₁₉H₁₄Cl₂N₄O 415.25 3,5-dimethylpyrazole, 2,4-dichlorophenyl, cyano N/A Cyano, enamide, dichlorophenyl N/A
(E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide C₂₆H₁₇ClF₃N₃O 504.88 4-chlorophenylpyrazole, trifluoromethylphenyl, cyano N/A Cyano, enamide, CF₃
(2E)-N-hydroxy-3-{4-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]phenyl}prop-2-enamide C₁₅H₁₇N₅O₂ 311.33 Trimethylpyrazole, diazenyl, hydroxamic acid N/A Diazenyl, hydroxamic acid
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 Nitrophenyl, acetyl, pyrazol-3-one 170 Nitro, ketone

Key Comparisons:

Structural Variations and Electronic Effects: The target compound and the trifluoromethyl-substituted analogue () share a cyano-enamide backbone but differ in pyrazole substitution (3,5-dimethyl vs. 4-chlorophenyl) and aryl groups (2,4-dichlorophenyl vs. 2-trifluoromethylphenyl). The diazenyl-containing compound () introduces a hydroxamic acid group and azo linkage, which may confer chelation properties or photoresponsive behavior absent in the target compound .

Physicochemical Properties: The nitro-substituted pyrazol-3-one () has a higher melting point (170°C) than the target compound (data unavailable), likely due to stronger intermolecular interactions (e.g., nitro group polarity and ketone hydrogen bonding) . The target’s cyano and dichlorophenyl groups likely reduce aqueous solubility compared to the hydroxamic acid derivative (), which has polar N–O and diazenyl groups .

Hydrogen Bonding and Crystal Packing :

  • The dichlorophenyl and pyrazole groups in the target compound may facilitate N–H···O or C–H···Cl interactions, akin to hydrogen-bonded networks observed in ’s triazole-thione derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide?

  • Methodological Answer : The compound’s synthesis likely involves a condensation reaction between a pyrazole carboxaldehyde derivative and a cyanoacetamide precursor. For analogous enamide derivatives, refluxing with hydrazine hydrate in ethanol under acidic or basic catalysis (e.g., sodium acetate) is commonly employed to stabilize the (E)-isomer . Optimization via Design of Experiments (DoE) or flow chemistry techniques can enhance yield and purity, as demonstrated in flow-chemistry protocols for structurally related diazomethane derivatives .

Q. How can the crystal structure of this compound be determined and validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation is standard. Data collection and refinement should utilize the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) to handle anisotropic displacement parameters and hydrogen bonding networks . Validation tools like PLATON (implemented in SHELX) should check for voids, missed symmetry, and geometric outliers, referencing the Cambridge Structural Database (CSD) for bond-length/angle comparisons .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons). High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., cyano stretch at ~2200 cm⁻¹). For crystalline samples, powder XRD can corroborate phase purity against SCXRD data .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in the solid state be systematically analyzed?

  • Methodological Answer : Graph set analysis (GSA), as developed by Etter, provides a framework to classify hydrogen-bonding motifs (e.g., chains, rings) in crystal packing. Tools like Mercury (CSD software) quantify interaction distances and angles, while Hirshfeld surface analysis visualizes intermolecular contacts. For pyrazole derivatives, the dichlorophenyl and pyrazole moieties often form C–H⋯O/N or Cl⋯Cl interactions, stabilizing layered or helical packing .

Q. What computational strategies are recommended for predicting electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses potential bioactivity by simulating binding to target proteins (e.g., kinases or receptors common in pyrazole-based drug candidates) .

Q. How can contradictions between experimental and theoretical spectral data be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or conformational flexibility. Apply implicit solvent models (e.g., PCM in Gaussian) during DFT calculations. For dynamic systems, molecular dynamics (MD) simulations (e.g., GROMACS) can model solvent interactions and thermal motion . Cross-validate with variable-temperature NMR or Raman spectroscopy .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in medicinal chemistry?

  • Methodological Answer : Use a modular synthesis approach to generate analogs with systematic substitutions (e.g., varying substituents on the pyrazole or dichlorophenyl groups). High-throughput screening (HTS) assays, combined with multivariate statistical analysis (e.g., PCA or PLS regression), identify key structural contributors to bioactivity. For example, pyrazole N-methylation or cyano-group positioning could modulate solubility or target affinity .

Data Management and Validation

Q. How should crystallographic data be deposited and cross-referenced for reproducibility?

  • Methodological Answer : Deposit raw diffraction data (.cif files) in the Cambridge Structural Database (CSD) or IUCr’s electronic archive. Include validation reports from checkCIF/PLATON to highlight ADPs, R-factors, and residual density peaks. Cross-reference with analogous structures (e.g., CSD refcodes for dichlorophenyl-pyrazole derivatives) to contextualize geometric deviations .

Conflict Resolution in Structural Analysis

Q. How to address inconsistencies in hydrogen bonding assignments from SCXRD versus DFT?

  • Methodological Answer : SCXRD identifies observed interactions, while DFT may predict additional weak contacts (e.g., C–H⋯π). Use Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points (BCPs) and electron density topology. Experimentally, variable-temperature SCXRD can confirm thermally induced bond formation/breaking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.